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CCT241161: Technical Profile

CCT241161 is characterized as a pan-RAF inhibitor that also demonstrates activity against SRC-family

kinases (SFKs) [1]. It was developed to overcome limitations of first-generation BRAF inhibitors.

Property Description

Primary Target Pan-RAF (BRAF, CRAF) [1]

Secondary Target SRC-family kinases (SRC, LCK) [1]

Key Mechanism Inhibits RAF dimerization; avoids paradoxical ERK pathway activation in RAS
mutant cells [1]

Therapeutic
Rationale

Overcome resistance to first-generation BRAF inhibitors (vemurafenib,
dabrafenib) and BRAF/MEK combination therapy [1] [2]

Mechanism of Action & Resistance

The activity of CCT241161 must be understood in the context of the MAPK pathway and common

resistance mechanisms.
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Figure 1: MAPK Signaling Pathway and Mechanisms of Resistance. This diagram illustrates the key targets

of CCT241161 within the MAPK pathway and the major resistance mechanisms that can reactivate the
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pathway, leading to treatment failure [3] [1] [4].

Common genetic and epigenetic changes leading to resistance include [3]:

RAS gene mutations, particularly NRAS, which activate BRAF dimers.
BRAF alterations, including amplification and splicing variants (e.g., p61BRAFV600E).

MEK1/2 mutations (e.g., C121S, E203K).
Upregulation of bypass pathways like PI3K-AKT and YAP/TAZ.

Key Experimental Findings

The following table summarizes quantitative data from foundational studies on CCT241161.

Assay/Model Finding/Result Notes

In Vitro Kinase
Inhibition (IC₅₀) [1]

BRAFV600E 15 nM

CRAF 6 nM

SRC 15 nM

In Vivo Efficacy [1]

Mouse xenograft models Tumor growth inhibition Effective in models with acquired

resistance to BRAF or BRAF/MEK
inhibitors.

Oral bioavailability ~55%

Cellular Efficacy [1] [5]

BRAF mutant melanoma
cells

Growth inhibition more potent than
PLX4720 (vemurafenib analog)
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Assay/Model Finding/Result Notes

NRAS mutant
melanoma cells

Inhibition of MEK/ERK signaling

Safety & Tolerability [1]

Maximum Tolerated

Dose (single, mouse)

40 mg/kg Slight, transient tachypnoea

observed.

No Observed Adverse

Effect Level

20 mg/kg Well-tolerated in repeat-dose studies.

Troubleshooting & Research Guidance

Given the lack of specific protocols for CCT241161, here are critical considerations for designing your

experiments based on general principles and the drug's profile.

Confirming Target Engagement & Mechanism

Western Blot Analysis: The most direct way to confirm drug activity is to measure
phosphorylation levels of downstream targets in your cell models. You should observe a

reduction in p-MEK and p-ERK upon treatment [1]. In resistant models, check for reactivation
of these markers.

Dimerization Status: Since CCT241161 is a pan-RAF inhibitor designed to target dimers,
consider using co-immunoprecipitation to assess BRAF/CRAF dimerization status in your cells

after treatment [4].

Model Selection is Critical

Use a panel of cell lines, including those sensitive to BRAF inhibitors (e.g., WM266.4) and
those with known resistance mechanisms (e.g., NRAS mutations, BRAF splice variants, or
upregulated RTKs). CCT241161 was specifically active in such resistant models [1].
The drug is also effective in NRAS mutant melanoma models, as it does not cause

paradoxical pathway activation [1].

Combination Strategies
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Given that resistance often emerges via bypass pathways, rationally designed combinations

are key. Consider combining CCT241161 with:
MEK Inhibitors: For deeper pathway suppression [6].

PI3K/AKT Inhibitors: If this bypass pathway is activated in your models [3].
Immunotherapies: The role of SFK inhibition may modulate the tumor

microenvironment.

Research Status and Future Directions

It is important to note that the identified information on CCT241161 is from preclinical studies published

around 2015 [1] [2] [5]. As of the latest search, there is no mention of its progression into later-stage clinical

trials. The field has since moved towards other next-generation RAF inhibitors and novel combination

therapies.

Recent research explores different strategies to overcome resistance, such as:

Newer RAF inhibitors with improved pharmacological profiles [6] [4].

Combination therapies targeting completely different pathways, such as CDK4/6/CDK2 and
CXCR1/2 inhibitors, to treat resistant melanomas, particularly those without BRAF mutations [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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